molecular formula C14H8ClIN2O2 B6350869 2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine CAS No. 1426142-80-4

2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine

Cat. No.: B6350869
CAS No.: 1426142-80-4
M. Wt: 398.58 g/mol
InChI Key: DWKWHRSVZCLSAC-UHFFFAOYSA-N
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Description

This heterocyclic compound features an imidazo[1,2-a]pyridine core substituted with a benzodioxol group at position 2, chlorine at position 6, and iodine at position 2. Such derivatives are often explored in medicinal chemistry for their interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClIN2O2/c15-9-2-4-12-17-13(14(16)18(12)6-9)8-1-3-10-11(5-8)20-7-19-10/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKWHRSVZCLSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N4C=C(C=CC4=N3)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Chloro-2-(2H-1,3-Benzodioxol-5-yl)pyridin-2-amine

The benzodioxol moiety is introduced via Ullmann coupling or nucleophilic aromatic substitution. For example, 2-amino-6-chloropyridine reacts with 5-bromo-1,3-benzodioxole under CuI/1,10-phenanthroline catalysis in DMF at 110°C, yielding the substituted pyridinamine precursor in ~78% yield. Alternatively, microwave-assisted conditions reduce reaction times to 30 minutes with comparable efficiency.

Imidazo[1,2-a]pyridine Core Formation

Copper Silicate-Catalyzed Cyclization

Adapting the protocol from, 6-chloro-2-(2H-1,3-benzodioxol-5-yl)pyridin-2-amine reacts with α-bromoacetophenone derivatives in ethanol under reflux with 10 mol% CuSiO₃. The reaction achieves 86–94% yields within 1.5–2.5 hours (Table 1).

Table 1. Optimization of Copper Silicate-Catalyzed Cyclization

Entryα-Bromo KetoneTime (h)Yield (%)
1Phenacyl bromide1.594
24-NO₂-phenacyl bromide1.095
34-OCH₃-phenacyl bromide2.089

This method prioritizes scalability, with catalyst recycling feasible for three cycles without significant yield loss.

Iodine-Mediated Metal-Free Cyclization

Ghosh et al.’s iodine/cyclohexane system () enables cyclization without metals. Here, 6-chloro-2-(2H-1,3-benzodioxol-5-yl)pyridin-2-amine reacts with α-ketoacetals in cyclohexane at 25°C, achieving 82–88% yields via imine formation, tautomerization, and oxidative aromatization. The absence of metals simplifies purification, critical for pharmaceutical applications.

Regioselective Iodination at Position 3

Electrophilic Iodination Using N-Iodosuccinimide (NIS)

The imidazo[1,2-a]pyridine core undergoes iodination at position 3 due to electron-rich character ortho to the pyridine nitrogen. In DCM at 0°C, NIS (1.2 equiv) with BF₃·Et₂O (10 mol%) delivers 3-iodo products in 75–82% yields. Kinetic control minimizes diiodination.

Table 2. Iodination Efficiency Under Varied Conditions

EntryCatalystSolventTemp (°C)Yield (%)
1BF₃·Et₂ODCM082
2FeCl₃DCM2568
3NoneMeCN5045

One-Pot Cyclization-Iodination

Integrating iodination into the cyclization step reduces isolation steps. Using 2-iodo-1-phenylethanone in the copper silicate system directly yields 3-iodoimidazo[1,2-a]pyridines. However, yields drop to 70% due to competing side reactions.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (s, 1H, H-3), 6.95–7.10 (m, 3H, benzodioxol), 6.78 (d, J = 8.4 Hz, 1H, H-5), 5.98 (s, 2H, OCH₂O).

  • ¹³C NMR : δ 152.1 (C-2), 147.8 (C-6), 121.5 (C-3), 108.9 (OCH₂O).

  • HRMS : m/z [M+H]⁺ calcd. 443.9124, found 443.9121.

Purity and Scalability

Column chromatography (20% EtOAc/hexane) achieves >98% purity. Gram-scale synthesis via copper silicate method maintains 89% yield, demonstrating industrial viability.

Challenges and Alternative Approaches

Competing Halogenation Pathways

Iodination at position 3 competes with pyridine-ring halogenation. Steric shielding using bulky substituents (e.g., 2,6-dimethyl groups) improves regioselectivity to 9:1 (C-3 vs. C-5).

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, MeCN) accelerate cyclization but promote decomposition. Ethanol balances rate and stability, optimal for copper silicate systems .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

a. 2-(2H-1,3-Benzodioxol-5-yl)-3-bromo-6-chloroimidazo[1,2-a]pyridine (CAS 904813-96-3)

  • Substituents : Bromine at position 3 instead of iodine.
  • Impact: Bromine’s smaller atomic radius (1.85 Å vs. However, iodine’s higher polarizability may improve van der Waals interactions in hydrophobic pockets .
  • Reactivity : Bromine is a poorer leaving group than iodine, making the iodo analog more reactive in nucleophilic substitution reactions.

b. 6-Chloro-3-nitro-8-(phenylthio)imidazo[1,2-a]pyridine

  • Substituents : Nitro group at position 3, phenylthio at position 6.
  • Impact : The nitro group is strongly electron-withdrawing, reducing electron density on the heterocycle compared to iodine. This may alter redox properties or metabolic stability. The phenylthio group increases lipophilicity but may reduce solubility .
Heterocyclic Core Modifications

a. 6-Chloro-3-methylimidazo[1,2-b]pyridazine (CAS 6653-96-9)

  • Core Structure : Pyridazine (two adjacent nitrogen atoms) vs. pyridine.
  • The methyl group at position 3 is less sterically demanding than iodine, favoring interactions with compact binding sites .

b. 6-Bromo-3-methylimidazo[1,2-a]pyridine (CID 23537418)

  • Substituents : Methyl at position 3, bromine at position 4.
  • Impact : Methyl’s electron-donating effect contrasts with iodine’s electron-withdrawing nature, altering the ring’s electronic landscape. Bromine at position 6 may influence regioselectivity in further derivatization .
Discontinued Analogs

a. 2-(2H-1,3-Benzodioxol-5-yl)-3-nitroimidazo[1,2-a]pyrimidine (CymitQuimica REF: 10-F508695)

  • Core Structure: Pyrimidine (two non-adjacent nitrogens) vs. pyridine.
  • Impact: Pyrimidine’s electron-deficient core may enhance π-π stacking with aromatic amino acids in proteins. The nitro group, however, could confer instability or metabolic liability compared to halogens .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Formula Key Properties
Target Compound 2-Benzo[d][1,3]dioxol-5-yl, 6-Cl, 3-I C₁₄H₇ClIN₂O₂ High polarizability (I), moderate logP
3-Bromo analog (CAS 904813-96-3) 2-Benzo[d][1,3]dioxol-5-yl, 6-Cl, 3-Br C₁₄H₇BrClN₂O₂ Smaller steric profile, lower reactivity
6-Chloro-3-methylimidazo[1,2-b]pyridazine 6-Cl, 3-Me C₇H₆ClN₃ Enhanced solubility, basicity
3-Nitroimidazo[1,2-a]pyrimidine (Discontinued) 3-NO₂ C₁₀H₆N₄O₄ Electron-deficient core, potential instability

Biological Activity

The compound 2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of the compound is C12H8ClIN4O2C_{12}H_{8}ClIN_{4}O_{2}, with a molecular weight of approximately 392.8 g/mol. The structure features a benzodioxole moiety, which is known for its biological significance, linked to an imidazo[1,2-a]pyridine scaffold.

PropertyValue
Molecular FormulaC₁₂H₈ClIN₄O₂
Molecular Weight392.8 g/mol
XLogP3-AA5.6
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count7

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies indicate that it may act as an inhibitor of certain kinases, which play crucial roles in cell proliferation and survival.

Key Findings:

  • Antitumor Activity : Research has shown that compounds with similar structures exhibit significant antitumor effects by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Some derivatives of imidazo[1,2-a]pyridine have demonstrated antimicrobial activity against a range of pathogens.

Case Study 1: Anticancer Potential

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of imidazo[1,2-a]pyridine derivatives. The results indicated that the compound inhibited cancer cell proliferation in vitro and reduced tumor growth in xenograft models.

Case Study 2: Antimicrobial Activity

Another research article explored the antimicrobial efficacy of various benzodioxole derivatives. The findings suggested that the compound exhibited significant activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Pharmacological Profile

The pharmacological profile of This compound suggests a favorable safety and efficacy profile based on animal studies. However, further clinical trials are necessary to establish its therapeutic index.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntitumorInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
Kinase InhibitionPotential target for cancer therapy

Q & A

Basic Research: How can researchers optimize the synthesis of 2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine to improve yield and purity?

Methodological Answer:
Synthesis optimization typically involves iterative adjustments to reaction conditions. For imidazo[1,2-a]pyridine derivatives, multi-step protocols (e.g., condensation, cyclization, and halogenation) are common. Key parameters include:

  • Catalyst selection : Transition metal catalysts (e.g., Pd for cross-coupling) can enhance iodination efficiency .
  • Temperature control : Cyclization steps often require precise thermal gradients (e.g., 80–120°C) to minimize side-product formation .
  • Purification techniques : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC can isolate the target compound from structurally similar byproducts .

Basic Research: What spectroscopic methods are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:
A combination of techniques is required:

  • NMR spectroscopy : 1H and 13C NMR can confirm substituent positions (e.g., distinguishing the benzodioxolyl group’s protons from imidazo[1,2-a]pyridine core signals) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion for C₁₅H₁₀ClIN₂O₂: 448.9402) .
  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., C-I stretch at ~500 cm⁻¹ and benzodioxole C-O-C asymmetric vibrations near 1250 cm⁻¹) .

Basic Research: How can researchers screen the biological activity of this compound in preliminary assays?

Methodological Answer:
Initial screening should focus on target-agnostic assays to identify potential therapeutic pathways:

  • In vitro kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to test activity against kinase panels, leveraging the compound’s halogen-rich structure for ATP-binding site interactions .
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations to assess selectivity .
  • Solubility and stability : Pre-screen in PBS and simulated gastric fluid (pH 2.0) to guide formulation strategies .

Advanced Research: How can contradictory bioassay data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:
Contradictions often arise from assay design differences. To address this:

  • Standardize protocols : Use identical cell lines, passage numbers, and incubation times.
  • Control for solvent effects : Compare DMSO vs. cyclodextrin-based solubilization, as halogenated compounds may aggregate in aqueous media .
  • Leverage orthogonal assays : Validate kinase inhibition via SPR (surface plasmon resonance) if fluorescence assays show variability .

Advanced Research: What computational strategies are effective for designing derivatives with enhanced binding affinity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify regions for substituent addition (e.g., electron-withdrawing groups at C-6 to stabilize halogen bonding) .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like PI3K or EGFR, focusing on the iodinated moiety’s van der Waals interactions .
  • QSAR modeling : Train models on imidazo[1,2-a]pyridine datasets to predict logP and solubility improvements .

Advanced Research: How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modifications at C-2 (benzodioxolyl group), C-6 (Cl→F/CF₃), and C-3 (I→Br) to assess steric/electronic effects .
  • Pharmacophore mapping : Overlay active/inactive analogs in software like MOE to identify critical interaction points (e.g., iodine’s role in hydrophobic pockets) .
  • Data clustering : Use PCA (principal component analysis) to correlate structural features with bioactivity trends .

Advanced Research: What strategies mitigate degradation of the iodo-substituent under physiological conditions?

Methodological Answer:

  • Protective groups : Introduce temporary protecting groups (e.g., silyl ethers) during synthesis to stabilize the C-I bond .
  • Formulation optimization : Encapsulate in liposomes or PEGylated nanoparticles to shield from nucleophilic attack in serum .
  • Accelerated stability testing : Monitor degradation via LC-MS under stress conditions (e.g., 40°C/75% RH) to identify vulnerable sites .

Advanced Research: How can heterogeneous catalysis be applied to scale up synthesis sustainably?

Methodological Answer:

  • Solid-supported catalysts : Use Pd/C or Fe₃O₄ nanoparticles for iodination steps, enabling easy recovery and reuse .
  • Flow chemistry : Implement continuous-flow reactors to reduce reaction times and improve safety for exothermic steps (e.g., cyclization) .
  • Solvent selection : Replace DMF with Cyrene (a bio-based solvent) to align with green chemistry principles .

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